molecular formula C16H15N3O5 B362456 Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate CAS No. 326617-58-7

Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate

Cat. No.: B362456
CAS No.: 326617-58-7
M. Wt: 329.31g/mol
InChI Key: YMOCUVYPANPNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis. Major products formed from these reactions include the reduced amine derivative, substituted esters, and hydrolyzed carboxylic acids .

Scientific Research Applications

Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The pyridinyl group may facilitate binding to specific enzymes or receptors, modulating their activity .

Properties

IUPAC Name

methyl 3-[(4-nitrobenzoyl)-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-24-15(20)9-11-18(14-4-2-3-10-17-14)16(21)12-5-7-13(8-6-12)19(22)23/h2-8,10H,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOCUVYPANPNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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